molecular formula C11H12BrN3 B14853609 4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline

4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline

Cat. No.: B14853609
M. Wt: 266.14 g/mol
InChI Key: HXIMODWFIYARFC-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline is a heterocyclic compound that features both an imidazole and an isoindoline moiety. The presence of these two functional groups makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the isoindoline structure can contribute to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity. The bromo substituent can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-imidazole
  • 2-Benzyl-4,5-dihydro-1H-imidazole
  • N-(4-ethoxyphenyl)-1H-imidazol-4-amine

Uniqueness

4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline is unique due to the combination of the imidazole and isoindoline moieties, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C11H12BrN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14)

InChI Key

HXIMODWFIYARFC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Br

Origin of Product

United States

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